molecular formula C15H24ClNO B10860719 N-butyl Pentedrone (hydrochloride)

N-butyl Pentedrone (hydrochloride)

Cat. No.: B10860719
M. Wt: 269.81 g/mol
InChI Key: SXNZDQSNFWOODE-UHFFFAOYSA-N
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Description

N-butyl Pentedrone (hydrochloride) is a synthetic cathinone derivative, classified as a β-keto-amphetamine. Its molecular formula is C₁₅H₂₃NO·HCl, with a molecular weight of 269.8 g/mol . Structurally, it features a phenyl ring attached to a pentanone backbone, substituted with a sec-butylamino group (N-sec-butyl configuration) . It is typically supplied as a solid, soluble in polar solvents such as acetonitrile, DMSO, and methanol, and stored at -20°C to ensure stability .

Properties

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

2-(butylamino)-1-phenylpentan-1-one;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-3-5-12-16-14(9-4-2)15(17)13-10-7-6-8-11-13;/h6-8,10-11,14,16H,3-5,9,12H2,1-2H3;1H

InChI Key

SXNZDQSNFWOODE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(CCC)C(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl Pentedrone (hydrochloride) typically involves the reaction of a substituted cathinone with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route involves:

Industrial Production Methods

Industrial production of N-butyl Pentedrone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-butyl Pentedrone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl Pentedrone (hydrochloride) has several scientific research applications:

Mechanism of Action

N-butyl Pentedrone (hydrochloride) acts as a norepinephrine-dopamine reuptake inhibitor. It prevents the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This mechanism is similar to that of methylphenidate, resulting in stimulant effects .

Comparison with Similar Compounds

Cathinones share a β-keto-phenethylamine core but differ in substituents, which critically influence their pharmacological and toxicological profiles. Below is a detailed comparison of N-butyl Pentedrone (hydrochloride) with structurally and pharmacologically related compounds:

Structural Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
N-butyl Pentedrone (HCl) C₁₅H₂₃NO·HCl 269.8 N-sec-butyl, phenyl, β-keto group
Pentylone (HCl) C₁₆H₂₃NO₃·HCl 313.8 N-butyl, benzodioxol, β-keto group
Methylone (HCl) C₁₁H₁₃NO₃·HCl 247.7 Methylamino, benzodioxol
α-PVP (HCl) C₁₅H₂₁NO·HCl 283.8 Pyrrolidine, β-keto group
MDPV (HCl) C₁₆H₂₁NO₃·HCl 317.8 Methylenedioxy, pyrrolidine

Key Observations :

  • N-butyl Pentedrone lacks the benzodioxol ring (present in pentylone and methylone), reducing its serotonergic activity compared to these analogs .
Pharmacological and Behavioral Effects

Evidence from rodent studies highlights differences in reinforcing effects and potency :

  • N-butyl Pentedrone vs. Pentylone: Both compounds exhibit overlapping dose-effect functions in intravenous self-administration (IVSA) assays, but pentylone is ~2× less potent than pentedrone .
  • N-butyl Pentedrone vs. Methylone : Methylone shows reduced efficacy (peak responding) compared to pentedrone, attributed to its stronger serotonin (5-HT) release vs. dopamine (DA) reuptake inhibition .
  • N-butyl Pentedrone vs. α-PVP/α-PHP : α-PVP and α-PHP are 10–20× more potent reinforcers due to higher DAT (dopamine transporter) affinity and selectivity .

Neurochemical Mechanisms :

  • N-butyl Pentedrone acts as a DA/norepinephrine reuptake inhibitor (similar to cocaine) but with weaker 5-HT effects compared to methylone or MDMA .
  • In contrast, α-PVP and MDPV are pure reuptake inhibitors with negligible serotoninergic activity, leading to heightened stimulant effects .
Stability and Handling
  • N-butyl Pentedrone : Stable at -20°C for ≥1 month; decomposes at >200°C .
  • Methylone : Degrades rapidly under UV light, requiring dark storage .
  • α-PVP : Hygroscopic; requires inert atmosphere for long-term storage .

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